N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
Description
N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a compound that features a benzamide core linked to a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts unique chemical properties to the molecule.
Properties
IUPAC Name |
N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(23-17-11-5-2-6-12-17)18-13-7-8-14-19(18)27-15-20-24-21(25-28-20)16-9-3-1-4-10-16/h1-14H,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGFDYHKTPZEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzamide moiety. One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazole in toluene to form the 1,2,4-oxadiazole ring . The oxadiazole derivative is subsequently coupled with a benzamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to amine derivatives.
Scientific Research Applications
N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, with activity against bacterial and viral pathogens.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to its specific substitution pattern and the presence of both benzamide and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
